molecular formula C12H10N4O4 B048243 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione CAS No. 115705-62-9

5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione

Cat. No. B048243
M. Wt: 274.23 g/mol
InChI Key: PWWFWQJNFVLRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. This compound was first isolated from the Australian plant Duboisia myoporoides, and has since been synthesized using various methods. In

Mechanism Of Action

5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. This results in the recruitment of immune cells to the tumor microenvironment, leading to tumor cell death and inhibition of tumor growth. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been shown to induce apoptosis in tumor cells.

Biochemical And Physiological Effects

5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been shown to have several biochemical and physiological effects. It induces the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment of immune cells to the tumor microenvironment. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione also induces the production of nitric oxide, which plays a role in tumor cell death. In addition, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.

Advantages And Limitations For Lab Experiments

5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the STING pathway and its effects on the immune system. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been extensively studied in animal models, providing a wealth of data on its anti-cancer properties. However, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has a short half-life in the body, which can limit its effectiveness as an anti-cancer agent.

Future Directions

There are several future directions for research on 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione. One area of interest is the development of more potent and selective STING agonists. Another area of interest is the combination of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione with other anti-cancer therapies, such as checkpoint inhibitors and CAR-T cell therapy. In addition, further studies are needed to understand the mechanism of action of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione and its effects on the immune system. Finally, clinical trials are needed to determine the safety and efficacy of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione in human patients with cancer.

Synthesis Methods

5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione can be synthesized using several methods, including the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with phthalic anhydride in the presence of sulfuric acid, or the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with phthalic acid in the presence of acetic anhydride and sulfuric acid. The compound can also be synthesized using a one-pot reaction involving the condensation of 2-amino-4,6-dimethylpyrimidine with phthalic anhydride and acetic anhydride in the presence of sulfuric acid.

Scientific Research Applications

5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models, including melanoma, lung cancer, and colon cancer. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been shown to enhance the effects of radiation therapy and chemotherapy in preclinical studies. In addition to its anti-cancer properties, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been studied for its potential as an anti-inflammatory and anti-viral agent.

properties

CAS RN

115705-62-9

Product Name

5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

5,10-dihydroxy-2,7-dimethyl-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione

InChI

InChI=1S/C12H10N4O4/c1-3-13-7-5(11(19)15-3)10(18)8-6(9(7)17)12(20)16-4(2)14-8/h17-18H,1-2H3,(H,13,15,19)(H,14,16,20)

InChI Key

PWWFWQJNFVLRFK-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)C)O

SMILES

CC1=NC2=C(C(=C3C(=C2O)C(=O)NC(=N3)C)O)C(=O)N1

Canonical SMILES

CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)C)O

synonyms

Pyrimido[4,5-g]quinazoline-4,9-dione, 1,6-dihydro-5,10-dihydroxy-2,7-dimethyl- (9CI)

Origin of Product

United States

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